Arsine, dimethyl-

説明

Arsine, also known as arsane, is an inorganic compound with the formula AsH3 . It is a colorless, flammable, non-irritating toxic gas with a mild garlic odor . Arsine is formed when arsenic comes in contact with an acid . It is similar to a gas called stibine, which is formed when the metal antimony comes in contact with an acid . Arsine is used most commonly in the semiconductor and metals refining industries .

Synthesis Analysis

Arsenic can be transformed to arsine gas via hydride generation . The arsine gas is then delivered to an ozone chamber via a carrier gas flow for further reaction . This approach can detect arsenic levels on the order of 1 ppb .Molecular Structure Analysis

The molecular formula of dimethylarsinic acid is C2H7AsO2 . The IUPAC Standard InChI is InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3, (H,4,5) .Chemical Reactions Analysis

Arsine is a flammable, pyrophoric, and highly toxic pnictogen hydride gas . Despite its lethality, it finds some applications in the semiconductor industry and for the synthesis of organoarsenic compounds .Physical And Chemical Properties Analysis

Arsine is a colorless gas with a faint, garlic-like odor . It is slightly soluble in water, with a boiling point of -80.4°F (-62.5°C) .科学的研究の応用

1. Ligand Behavior in Metal Complexes

- Dimethyl(methylthio)arsine as a Ligand : Dimethyl(methylthio)arsine demonstrates unique ligand behavior, forming monodentate arsenic–metal bonds with transition metals like platinum and rhenium. These complexes have been studied for their structural characteristics and stability, providing insights into arsenic coordination chemistry (Abel & Beckett, 1987).

2. Analytical Chemistry and Speciation

- Hydride Generation – Gas Phase Molecular Absorption Spectrometry : A method using sodium borohydride reduction of arsenic compounds, including dimethylarsinic acid, demonstrates an advanced technique for arsenic speciation in analytical chemistry (Sanz-Asensio et al., 1997).

- Arsenic Metabolites Analysis : A technique using pH-specific hydride generation atomic absorption spectrometry allows for the selective analysis of various arsenic metabolites, including dimethylated arsenicals, in biological matrices (Devesa et al., 2004).

3. Molecular Structure Studies

- Molecular Structure of Dimethyl(trifluorosilyl)arsine : Research on the molecular structure of dimethyl(trifluorosilyl)arsine, a related compound, contributes to the understanding of bond characteristics and geometric parameters in arsenic compounds (Oberhammer & Demuth, 1976).

4. Environmental and Biological Impacts

- Biotransformation of Dimethylarsinic Acid : Studies on the metabolism of dimethylarsinic acid in different organisms, including its transformation and excretion, shed light on environmental and health impacts of arsenic compounds (Marafante et al., 1987).

- Determination of Trivalent Methylated Arsenicals : Investigating the presence of trivalent methylated arsenicals, including dimethyl arsenicals, in biological samples highlights their role in the toxicity and metabolism of arsenic, contributing to our understanding of arsenic-related health risks (Del Razo et al., 2001).

5. Synthesis and Chemical Reactions

- Synthesis of Arsenic-Containing Ribosides : The preparation of arsenic-containing ribosides using dimethylarsinic compounds illustrates the versatility of these compounds in organic synthesis and their potential applications in medicinal chemistry (Liu, O'brien & Irgolic, 1996).

6. Technological Applications

- Low-Temperature GaAs Metalorganic Chemical Vapor Deposition : Using dimethylamine gallane and arsine, including dimethylarsine analogs, in the low-temperature growth of GaAs layers showcases the application of these compounds in semiconductor technology (Yamauchi & Kobayashi, 1993).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dimethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7As/c1-3-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNBMOGARBJBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

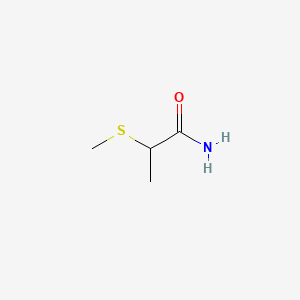

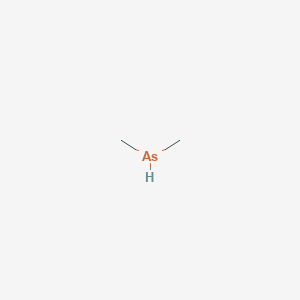

Molecular Formula |

C2H7As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870647 | |

| Record name | Dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

593-57-7 | |

| Record name | Dimethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)

![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)